N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
Description
The exact mass of the compound this compound is 344.13069707 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10-7-11(2)21(20-10)17-19-14(9-24-17)5-6-18-16(22)15-8-12(3)23-13(15)4/h7-9H,5-6H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCIQHOMPEODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(OC(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity forbenzimidazole and pyrazole moieties.
Mode of Action
The compound’s crystal structure is stabilized byN–H···O and C–H···O interactions . These interactions could potentially influence its binding to target proteins or enzymes.
Biochemical Pathways
The compound’sbenzimidazole and pyrazole moieties suggest it may interfere with pathways involving proteins or enzymes that recognize these structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For VU0546993-1, its thermal stability has been determined by TGA, DTA, DSC analysis. Additionally, it is recommended to store the compound in an inert atmosphere at room temperature . These factors could potentially affect the compound’s pharmacological activity and stability.
Biological Activity
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, a thiazole ring, and a pyrazole group. Its molecular formula is with a molecular weight of approximately 332.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory pathway, and their inhibition can lead to anti-inflammatory effects .
- Targeting Kinase Pathways : The thiazole and pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit phosphoinositide kinase FYVE-type zinc finger containing (PIKFYVE), which plays a role in lysosomal function and autophagy regulation.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent stems from its structural similarity to known COX/LOX inhibitors. Studies have demonstrated that thiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .
Anticancer Activity
Preliminary research has indicated that this compound may possess anticancer properties. A study screening various compounds for anticancer activity highlighted that derivatives containing the pyrazole moiety exhibited cytotoxic effects against several cancer cell lines .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key studies relevant to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
